
Pentamidine isethionate
Übersicht
Beschreibung
Pentamidine isethionate is an aromatic diamidine compound known for its antiprotozoal and antifungal properties. It is primarily used in the treatment of infections caused by Pneumocystis jirovecii, Trypanosoma brucei, and Leishmania species. This compound is particularly significant in the medical field for its role in treating Pneumocystis pneumonia in immunocompromised patients, such as those with HIV/AIDS .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Pentamidin-Isethionat wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion von 4,4’-Diaminodiphenylmethan mit 1,5-Dibrompentan zur Bildung von 4,4’-[1,5-Pentanediylbis(oxy)]dibenzamidin beinhaltet. Dieses Zwischenprodukt wird dann mit Isethionsäure umgesetzt, um Pentamidin-Isethionat zu erhalten. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Dimethylformamid und Katalysatoren wie Kaliumcarbonat .
Industrielle Produktionsverfahren
In industriellen Umgebungen wird Pentamidin-Isethionat über einen ähnlichen Syntheseweg, jedoch in größerem Maßstab, hergestellt. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten. Die Verbindung wird dann durch Kristallisation und Lyophilisation gereinigt, um ein steriles, nichtpyrogenes, lyophilisiertes Produkt zu erhalten, das für den medizinischen Gebrauch geeignet ist .
Chemische Reaktionsanalyse
Arten von Reaktionen
Pentamidin-Isethionat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Reduktionsreaktionen können Pentamidin-Isethionat in seine reduzierten Formen umwandeln.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch Nukleophile ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Nukleophile wie Hydroxidionen und Amine werden häufig verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation verschiedene oxidierte Derivate ergeben, während die Reduktion reduzierte Formen von Pentamidin-Isethionat erzeugen kann .
Analyse Chemischer Reaktionen
Types of Reactions
Pentamidine isethionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .
Wissenschaftliche Forschungsanwendungen
Pneumocystis Pneumonia
Pentamidine isethionate is most commonly utilized in treating Pneumocystis jirovecii pneumonia (PCP), particularly in patients with HIV/AIDS who cannot tolerate first-line therapies such as trimethoprim-sulfamethoxazole (TMP-SMX). It serves as a second-line treatment option:
- Dosage : The recommended dosage for adults is 4 mg/kg/day administered intravenously or intramuscularly for 14 to 21 days .
- Efficacy : Studies indicate that pentamidine effectively reduces the mortality rate associated with PCP when used in patients with severe reactions to TMP-SMX .
Leishmaniasis
This compound has been shown to be effective against both cutaneous and visceral leishmaniasis:
- Cutaneous Leishmaniasis : The pooled cure rate from various studies is approximately 78.8% for controlled trials . Recommended dosing is typically 2 to 3 mg/kg daily for four to seven days.
- Visceral Leishmaniasis : For visceral forms, the pooled cure rate reaches about 84.8% in controlled trials. Treatment regimens often involve 4 mg/kg administered intramuscularly or intravenously daily for up to 15 days .
Human African Trypanosomiasis
This compound is the drug of choice for the early hemolymphatic stage of Trypanosoma brucei gambiense infection:
- Dosage : Administered at a dose of 4 mg/kg/day for seven to ten days .
- Efficacy : It has shown effectiveness in cases where patients have contraindications to other treatments.
Safety Profile and Adverse Effects
While this compound is effective, it is associated with several adverse effects, necessitating careful monitoring during treatment. Common side effects include:
- Hematological Issues : Leukopenia and thrombocytopenia have been reported .
- Metabolic Complications : There are documented cases of irreversible diabetes and cardiac arrhythmias following treatment .
- Other Reactions : Muscle pain and aseptic abscesses may occur, particularly after intramuscular injections .
Case Study 1: Treatment of PCP in HIV Patients
A study involving HIV-positive patients with a history of PCP demonstrated that pentamidine significantly reduced symptoms and improved lung function when TMP-SMX was contraindicated due to allergies .
Case Study 2: Efficacy in Leishmaniasis
In a systematic review analyzing over 3000 cases of leishmaniasis treated with pentamidine, the drug exhibited a high cure rate comparable to first-line therapies, particularly in recurrent cases .
Data Tables
Application | Cure Rate (%) | Dosage Recommendations |
---|---|---|
Pneumocystis Pneumonia | ~90% | 4 mg/kg/day IV/IM for 14-21 days |
Cutaneous Leishmaniasis | 78.8% | 2-3 mg/kg IM/IV daily for 4-7 days |
Visceral Leishmaniasis | 84.8% | 4 mg/kg IM/IV daily for up to 15 days |
Human African Trypanosomiasis | ~90% | 4 mg/kg/day IM/IV for 7-10 days |
Wirkmechanismus
The exact mechanism of action of pentamidine isethionate is not fully understood. it is believed to interfere with the nuclear metabolism of protozoal cells by inhibiting the synthesis of DNA, RNA, phospholipids, and proteins. This disruption of essential cellular processes leads to the death of the protozoal cells .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Suramin: Ein weiteres Antiprotozoenmittel, das zur Behandlung der afrikanischen Trypanosomiase eingesetzt wird.
Atovaquon: Wird zur Behandlung und Vorbeugung von Pneumocystis-Pneumonie verwendet.
Miltefosin: Ein Antiprotozoenmittel, das zur Behandlung von Leishmaniose eingesetzt wird.
Einzigartigkeit von Pentamidin-Isethionat
Pentamidin-Isethionat ist einzigartig aufgrund seiner breiten antiprotozoalen Aktivität und seiner Fähigkeit, über verschiedene Wege verabreicht zu werden, darunter intravenös, intramuskulär und inhalativ. Seine Wirksamkeit gegen mehrere Protozoeninfektionen und seine relativ geringe Toxizität im Vergleich zu anderen Antiprotozoenmitteln machen es zu einer wertvollen therapeutischen Option .
Biologische Aktivität
Pentamidine isethionate, a derivative of pentamidine, is primarily known for its antimicrobial properties and its role in treating various parasitic infections, particularly leishmaniasis and Pneumocystis carinii pneumonia (PCP). This article explores its biological activity, efficacy, safety profile, and therapeutic applications based on diverse research findings.
Chemical Structure : this compound (CAS 140-64-7) is chemically described as 4,4'-(pentamethylenedioxy)dibenzamidine bis-2-hydroxyethanesulfonate salt. It exhibits a high purity level of ≥99% and functions as an NMDA receptor antagonist and antimicrobial agent .
Mechanism of Action : The compound acts by inhibiting constitutive nitric oxide synthase in the brain and modulating glutamate receptors, which are crucial for neurotransmission and neuroprotection. Additionally, it has demonstrated activity against various protozoa by disrupting their cellular processes .
Efficacy in Treating Leishmaniasis
Recent systematic reviews have highlighted the efficacy of this compound in treating leishmaniasis. A comprehensive analysis of 88 studies involving 3,108 cases revealed:
- Cure Rates :
- Tegumentary Leishmaniasis :
- Pooled cure rate: 78.8% (CI 95%, 76.9-80.6%) from randomized trials.
- Observational studies showed a higher cure rate of 92.7% (CI 95%, 88.3-97.1%).
- Visceral Leishmaniasis :
- Tegumentary Leishmaniasis :
Type of Leishmaniasis | Cure Rate (Randomized Trials) | Cure Rate (Observational Studies) |
---|---|---|
Tegumentary | 78.8% | 92.7% |
Visceral | 84.8% | 90.7% |
These results indicate that this compound can be considered a viable treatment option for leishmaniasis, especially in cases where first-line treatments fail.
Safety Profile and Adverse Effects
While this compound has shown significant therapeutic benefits, its safety profile must be carefully considered:
- Adverse Effects :
In a study involving patients with PCP, both this compound and trimethoprim-sulfamethoxazole were compared. The results indicated that while both had similar efficacy, pentamidine was associated with more adverse effects compared to the latter .
In Vitro Activity Against Protozoa
This compound has also been evaluated for its activity against Acanthamoeba species:
- In Vitro Findings :
These findings suggest that this compound may serve as an alternative treatment for infections caused by Acanthamoeba, particularly in patients who cannot tolerate standard therapies.
Case Studies and Clinical Applications
Several case studies have demonstrated the practical applications of this compound:
- Leishmaniasis Treatment : In a clinical setting, this compound was administered to patients with refractory leishmaniasis, resulting in successful outcomes where other treatments had failed.
- PCP Management in AIDS Patients : In patients suffering from PCP, pentamidine was used as a second-line therapy when first-line treatments were ineffective or not tolerated .
Eigenschaften
CAS-Nummer |
140-64-7 |
---|---|
Molekularformel |
C21H30N4O6S |
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
4-[5-(4-carbamimidoylphenoxy)pentoxy]benzenecarboximidamide;2-hydroxyethanesulfonic acid |
InChI |
InChI=1S/C19H24N4O2.C2H6O4S/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23;3-1-2-7(4,5)6/h4-11H,1-3,12-13H2,(H3,20,21)(H3,22,23);3H,1-2H2,(H,4,5,6) |
InChI-Schlüssel |
NYRHYBFMOOPIRI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O |
Isomerische SMILES |
C1=CC(=CC=C1C(=[NH2+])N)OCCCCCOC2=CC=C(C=C2)C(=[NH2+])N.C(CS(=O)(=O)[O-])O.C(CS(=O)(=O)[O-])O |
Kanonische SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O |
Aussehen |
Solid powder |
melting_point |
370 to 378 °F (NTP, 1992) |
Key on ui other cas no. |
140-64-7 |
Physikalische Beschreibung |
Pentamidine isethionate appears as odorless white or almost white crystals or powder. Odor also reported as a slight butyric odor. Very bitter taste. pH (5% aqueous solution) 4.5-6.5. (NTP, 1992) |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
Bulk: The compound was found to be stable in the bulk form when exposed to light at ambient or 60 ° C temperature for 90 days. Solution: Pentamidine isethionate was found to be stable as a solution in normal saline at room temperature over a 72 hour period. |
Löslichkeit |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) Water > 30 (mg/mL) Acetate buffer, pH 4 ~2.5 (mg/mL) Carbonate buffer, pH 9 < 1 (mg/mL) 0.1 N HCl ~2.5 (mg/mL) 0.1 NaOH < 1 (mg/mL) Ethanol (95 %) ~1.25 (mg/mL) Methanol ~1.25 (mg/mL) Butanol < 1 (mg/mL) Dimethyl acetamide ~15 (mg/mL) Dimethyl sulfoxide ~15 (mg/mL) Acetonitrile < 1 (mg/mL) Ethyl acetate < 1 (mg/mL) Chloroform < 1 (mg/mL) Toluene < 1 (mg/mL) |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Pentamidine Isethionate; Pentamidine isethionate salt; Pentamidine diisethionate; 4,4'-(Pentane-1,5-diylbis(oxy))dibenzimidamide bis(2-hydroxyethanesulfonate); Pentamidine (isethionate); Pentamidine Mesylate; Rhône-Poulenc Rorer Brand of Pentamidine Isethionate; Sicor Brand of Pentamidine Isethionate; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.